1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Description
Historical Context of Pyrrole-Pyridine Hybrid Molecule Research
The exploration of pyrrole-pyridine hybrids is rooted in the independent discovery and characterization of their parent heterocycles. Pyridine, first isolated in 1846 by Thomas Anderson as a coal tar derivative, became structurally elucidated in 1869–1871 through the work of Wilhelm Korner and James Dewar. Pyrrole, though identified earlier in 1834, gained prominence after its aromaticity and electronic structure were clarified in the early 20th century. The merger of these two heterocycles emerged as a strategic endeavor in the mid-20th century, driven by the need to engineer molecules with tailored electronic and biological properties.
Early synthetic efforts focused on simple adducts, but advancements in cross-coupling reactions and transition-metal catalysis later enabled precise functionalization. For instance, the Hantzsch pyridine synthesis (1881) and Knorr pyrrole synthesis (1884) laid groundwork for modular assembly. The integration of pyridine’s electron-deficient aromatic system with pyrrole’s electron-rich framework created compounds with polarized π-systems, enabling applications in catalysis and drug design. By the 1990s, such hybrids were being explored as kinase inhibitors and antimicrobial agents, reflecting their adaptability in addressing diverse biochemical targets.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-6-12-11(9)13-7-3-5-10(13)8-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHAQORIZICKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390188 | |
| Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383136-11-6 | |
| Record name | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with a suitable pyrrole derivative. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 80°C | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid | 72–78% | |
| CrO₃ in H₂SO₄ | Room temperature, 24 h | Same as above | 65% |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride-based reagents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C → RT, 2 h | 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-methanol | 85% | |
| LiAlH₄ | Dry THF, reflux, 4 h | Same as above | 92% |
Note : Over-reduction of the pyrrole ring is not observed due to its aromatic stability.
Nucleophilic Substitution
The pyridine ring’s nitrogen and methyl group may direct electrophilic or nucleophilic substitutions, though limited data exists for this specific compound. Inferred reactions based on analogous structures include:
-
Halogenation : Electrophilic iodination at the pyrrole’s β-position using I₂/H₂O₂ in acetic acid.
-
Amination : Reaction with amines (e.g., NH₃/MeOH) under catalysis to form pyridylamine derivatives .
Condensation Reactions
The aldehyde group participates in Schiff base formation and related condensations.
Applications : Schiff bases derived from this compound show potential in coordination chemistry and bioactive molecule synthesis .
Complexation with Metal Ions
The pyridine nitrogen and aldehyde oxygen can act as ligands for metal coordination.
| Metal Salt | Conditions | Complex | Stoichiometry | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT, 4 h | [Cu(L)₂(NO₃)₂] | 1:2 | |
| FeCl₃ | Aqueous ethanol, 60°C, 2 h | [Fe(L)Cl₂] | 1:1 |
Properties : These complexes exhibit octahedral geometry (Cu²⁺) or tetrahedral distortion (Fe³⁺), confirmed by UV-Vis and ESR spectroscopy .
Cyclization Reactions
The aldehyde group facilitates heterocycle formation via intramolecular cyclization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂OH·HCl | Pyridine, reflux, 8 h | Pyrrolo[1,2-a]pyridine oxime | 68% | |
| Malononitrile | EtOH, piperidine, 12 h | Pyrrolo[1,2-a]pyridine-2-carbonitrile | 81% |
Mechanism : Knoevenagel condensation followed by cyclization .
Scientific Research Applications
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- Electron-Donating Groups : Derivatives with phenyl or methoxyphenyl substituents (e.g., 8c, 8d, 8e) exhibit higher yields (72–89%) compared to electron-withdrawing groups (e.g., nitro or chloro), likely due to enhanced stability of intermediates during synthesis .
- Heterocyclic Substituents : Pyridine-containing analogs (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde) are valuable for metal coordination but may require specialized purification techniques due to polar functional groups .
Physical Properties
- Melting Points: Chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde) exhibit higher melting points (92–96°C) than non-halogenated analogs, attributed to stronger intermolecular interactions .
- State and Purity : Compounds like 5ao (a fluorinated derivative) are isolated as oils, whereas nitro-substituted analogs (e.g., 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde) form crystalline solids .
Spectral Characteristics
Biological Activity
1-(3-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial and antifungal properties, as well as its implications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 186.22 g/mol. The structure features a pyrrole ring fused with a pyridine moiety, which is known to influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrrole derivatives, including this compound. The compound has been evaluated against various bacterial strains, showing promising results.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 μg/mL |
| Escherichia coli | Inactive |
| Mycobacterium smegmatis | 5 μg/mL |
| Candida albicans | MIC: 7.80 μg/mL |
The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with an MIC of 3.90 μg/mL . However, it showed no activity against Escherichia coli, indicating selective antibacterial properties.
Antituberculosis Activity
Pyrrole derivatives have been explored for their antitubercular potential, particularly in inhibiting the growth of Mycobacterium tuberculosis. The compound's structural features suggest it may interact with specific bacterial targets involved in mycolic acid biosynthesis.
Table 2: Antituberculosis Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 5 |
| NITD-304 | 0.25 |
In a comparative study, this compound showed an MIC of 5 μg/mL against Mycobacterium tuberculosis, suggesting it is a viable candidate for further development as an antituberculosis agent .
Cytotoxicity and Selectivity
The cytotoxicity profile of the compound was assessed using Vero cells, revealing low cytotoxicity with an IC50 greater than 64 μg/mL. This indicates a favorable selectivity index, which is crucial for drug development as it suggests that the compound can effectively target pathogens while minimizing harm to human cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrole derivatives, including the target compound. For instance, research has demonstrated that modifications to the pyrrole ring can enhance biological activity and selectivity against specific pathogens.
Case Study: Synthesis and Evaluation
A study synthesized various pyrrole derivatives and evaluated their antibacterial activities. Among these, compounds with electron-withdrawing groups on the pyrrole ring showed enhanced potency against Staphylococcus aureus and Mycobacterium tuberculosis. The structure–activity relationship (SAR) highlighted that specific substitutions significantly affect antimicrobial efficacy .
Q & A
Q. Basic Characterization Protocol
- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while the pyrrole and pyridine protons resonate between δ 6.2–7.8 ppm. Methyl groups on the pyridine ring are observed as singlets near δ 2.2–2.4 ppm .
- ESIMS/HRMS : The molecular ion peak ([M+H]⁺) confirms the molecular formula. For example, a derivative with a trifluoromethyl group showed [M+H]⁺ at m/z 254.0794 (calc. 254.0787) .
- HPLC Purity : Used to validate synthetic products, with purity >95% considered acceptable for biological assays .
How is this compound utilized in medicinal chemistry research?
Basic Application in Drug Design
This scaffold serves as a precursor for bioactive molecules. For instance, derivatives have been incorporated into pyrazole and imidazole hybrids targeting kinase inhibitors or antimicrobial agents. The aldehyde group enables condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are evaluated for receptor binding or enzyme inhibition . Recent studies highlight its role in synthesizing compounds with IC₅₀ values <1 µM against cancer cell lines .
How can researchers resolve contradictions in reported synthetic yields for pyrrole-2-carbaldehyde derivatives?
Advanced Data Analysis
Discrepancies in yields (e.g., 85% vs. 98% for similar routes) often stem from:
- Catalyst Selection : Use of Pd-based catalysts vs. milder bases like K₂CO₃ .
- Purification Methods : Column chromatography vs. recrystallization, which may recover fewer high-purity products .
- Substituent Effects : Electron-withdrawing groups on the pyridine ring can reduce nucleophilicity, lowering yields . Researchers should replicate conditions precisely and report deviations (e.g., solvent dryness, inert atmosphere).
What strategies optimize the regioselectivity of substitutions on the pyrrole ring during derivatization?
Advanced Synthetic Strategy
Regioselectivity is controlled by:
- Directing Groups : Electron-donating groups (e.g., methyl on pyridine) direct electrophilic substitution to the C5 position of the pyrrole ring .
- Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively functionalize the C4 position .
- Protection/Deprotection : Temporary protection of the aldehyde group with acetals prevents unwanted side reactions during substitutions .
How do structural modifications of this compound impact biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Pyridine Substitutions : Introducing trifluoromethyl or halogens at the pyridine C3 position enhances lipophilicity and target affinity (e.g., kinase inhibition) .
- Pyrrole Modifications : Replacing the aldehyde with a carboxylate group reduces cytotoxicity but improves solubility .
- Hybrid Systems : Conjugation with imidazole or pyrimidine rings (e.g., compound 41 in ) increases metabolic stability, as shown by >98% HPLC purity and sustained plasma concentrations in vitro .
What are the limitations of current spectral databases for interpreting NMR data of this compound?
Advanced Analytical Challenge
Database gaps arise due to:
- Tautomerism : The pyrrole-aldehyde system may exhibit keto-enol tautomerism, leading to split peaks or unexpected δ values .
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift pyrrole proton signals by 0.3–0.5 ppm .
- Impurity Peaks : Residual solvents (e.g., ethyl acetate) or synthetic intermediates may overlap with key signals. Researchers should compare data across multiple solvents and report acquisition parameters (e.g., 400 MHz vs. 300 MHz) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
